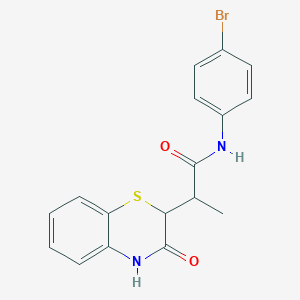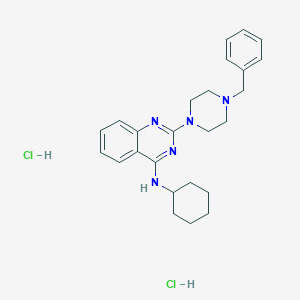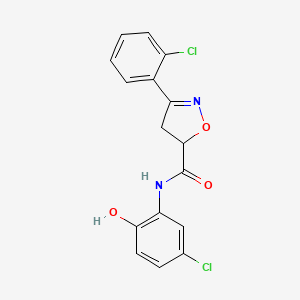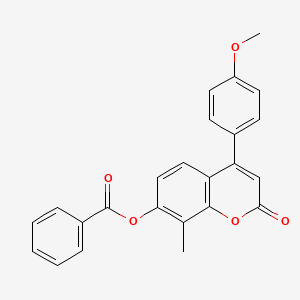![molecular formula C18H21FN2O4S2 B4191010 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases.
Mécanisme D'action
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 inhibits the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the opening of the chloride channel, which leads to a decrease in chloride ion transport across cell membranes. This inhibition can be reversed by the removal of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 from the system, allowing for the restoration of normal chloride transport.
Biochemical and Physiological Effects
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with this compound mutations, leading to improved lung function and reduced inflammation in animal models of cystic fibrosis. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to have anti-inflammatory effects in other disease models, including acute lung injury and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 is a potent and specific inhibitor of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, making it a valuable tool for studying the role of this compound in various biological processes. However, it is important to note that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has limitations in terms of its use in cell-based assays, as it can be toxic at high concentrations. In addition, the effects of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 on other ion channels and transporters should be taken into consideration when interpreting experimental results.
Orientations Futures
For research include the development of more potent and selective N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide inhibitors and the evaluation of the long-term safety and efficacy of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 in clinical trials.
Applications De Recherche Scientifique
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other related diseases. It has been shown to inhibit the activity of the N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. This compound mutations can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamideinh-172 has been shown to restore chloride transport in cells with this compound mutations, making it a promising therapeutic agent for the treatment of cystic fibrosis.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h6-13,15,20-21H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLZHGSDGKHGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)

![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)

![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
![2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190986.png)


